2-Fluoro-5-methylaniline

Overview

Description

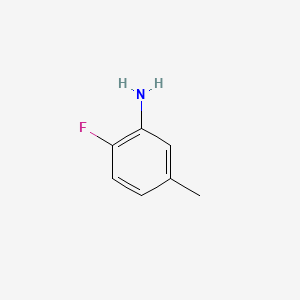

2-Fluoro-5-methylaniline (CAS 452-84-6) is a fluorinated aromatic amine with the molecular formula C₇H₈FN and a molecular weight of 125.14 g/mol. Its IUPAC name is 3-amino-4-fluorotoluene, reflecting the positions of the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups on the benzene ring. The compound is commercially available through global suppliers such as TCI America ($77.03–$213.30 for 5–25 g) and Avra Synthesis Pvt. Ltd. (97% purity).

Preparation Methods

Preparation Methods

The synthesis of 2-fluoro-5-methylaniline can be achieved through various methods, each with distinct reaction conditions and yields. Below are some notable preparation methods:

Diazotization and Reduction

One of the prevalent methods for synthesizing this compound involves the diazotization of 2-fluoro-5-nitrotoluene followed by reduction:

Step 1 : Diazotization

- React 2-fluoro-5-nitrotoluene with sodium nitrite in acidic conditions to form a diazonium salt.

Step 2 : Reduction

- Reduce the diazonium salt using stannous chloride or iron in acidic conditions to yield this compound.

This method effectively transforms the nitro group into an amino group, allowing for the introduction of the methyl group at the desired position.

N-Methylation of 2-Fluoroaniline

Another method involves the N-methylation of 2-fluoroaniline using dimethyl carbonate as a methylating agent:

-

- Combine dimethyl carbonate with 2-fluoroaniline in the presence of a catalyst such as basic molecular sieve NaY.

- Heat the mixture to reflux under normal pressure for approximately 11–12 hours.

Yield :

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of different preparation methods for this compound:

| Method | Key Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Diazotization and Reduction | Sodium nitrite, Stannous chloride | Variable | High | Effective for introducing amino group |

| N-Methylation | Dimethyl carbonate | Up to 99.4 | Up to 99.2 | Green chemistry approach |

Applications

The compound is utilized in various research fields, particularly in studies related to enzyme interactions and metabolic pathways due to its structural similarity to other aromatic amines. Its derivatives may have pharmacological relevance, making it a compound of interest in drug development.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-methylaniline is primarily studied for its potential pharmacological applications. Its derivatives have been investigated for their biological activities, particularly in enzyme inhibition and metabolic interactions.

Enzyme Modulation

Research has shown that this compound can modulate enzyme activity, which is crucial for drug metabolism. Studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of various drugs.

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. Furthermore, cytotoxicity assays have demonstrated its potential effectiveness against certain cancer cell lines, warranting further exploration in cancer therapeutics .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials. Its structural features allow it to be incorporated into polymers and other materials that require specific chemical properties.

Synthesis of Advanced Materials

The compound can be utilized in the synthesis of functionalized polymers and coatings, which may enhance durability and resistance to environmental factors. This application is particularly relevant in industries focused on developing high-performance materials .

Biological Research

The compound's interactions with biological systems are a focal point of research. Understanding these interactions can lead to the development of new therapeutic agents.

Biochemical Pathways

Studies have explored the biochemical pathways involving this compound, focusing on its role as a substrate or inhibitor in various enzymatic reactions. This research is essential for elucidating its potential therapeutic effects .

Antimicrobial Study

A study evaluated the antimicrobial efficacy of derivatives of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with these compounds compared to controls .

Cytotoxicity Assay

In vitro assays on human cancer cell lines demonstrated that derivatives of this compound reduced cell viability in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types .

Enzyme Interaction Analysis

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could serve as a substrate or inhibitor, influencing drug metabolism significantly .

Mechanism of Action

The specific mechanism of action of 2-Fluoro-5-methylaniline depends on its application in different fields. In the pharmaceutical industry, the fluorine atom introduced by this compound can alter the interactions between the synthesized molecule and its target, leading to enhanced potency or selectivity . In chemical research, it serves as a versatile starting material for the construction of diverse chemical structures .

Comparison with Similar Compounds

Key Properties:

- InChIKey : QZUXMXZNVAJNSE-UHFFFAOYSA-N

- Boiling Point/Enthalpy of Vaporization : Data from NIST indicate thermochemical stability, with phase-change properties studied in a 2007 computational and experimental analysis.

- Applications : Used as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Structurally Similar Compounds

The following compounds are positional isomers or halogen-substituted analogs of 2-fluoro-5-methylaniline, differing in substituent positions or halogens (F vs. Cl).

Positional Isomers of Fluoro-Methylaniline

Key Findings :

- Spectroscopic Differences: A 2023 study compared fluoroaniline isomers using FTIR, NMR, and X-ray diffraction. Electron-withdrawing fluorine substituents in this compound reduce electron density at the amino group, affecting reactivity compared to isomers.

- Thermochemical Stability : The enthalpy of vaporization (ΔvapH°) for this compound is distinct from its isomers due to differences in intermolecular interactions.

Halogen-Substituted Analogs

Key Findings :

- Electronic Effects : Chlorine’s larger atomic size and lower electronegativity vs. fluorine alter electronic distribution, impacting ligand-receptor interactions in drug design.

Functional Group Variations

Key Findings :

- Trifluoromethyl Effect : The -CF₃ group in 2-fluoro-5-(trifluoromethyl)aniline increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates.

Biological Activity

2-Fluoro-5-methylaniline, also known as 6-fluoro-m-toluidine, is an aromatic amine with the molecular formula CHFN. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its toxicity, biochemical interactions, and significance in pharmaceutical development.

The compound has a molecular weight of approximately 125.14 g/mol and features a fluorine atom and a methyl group attached to an aniline structure. It can be synthesized through several methods, including the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride.

Biological Activity Overview

Toxicity :

this compound is noted for its toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects. Its hazardous nature necessitates careful handling in laboratory settings.

Enzyme Interactions :

The compound's derivatives have been investigated for their roles as enzyme inhibitors or activators in metabolic processes. Studies suggest that the introduction of fluorine can significantly alter the interactions between biomolecules and their targets, potentially enhancing therapeutic efficacy.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the fluorine atom modifies the electronic properties of the compound, influencing its binding affinity to various biological targets.

Study on Toxic Effects

A study highlighted the acute toxicity of this compound in animal models, demonstrating significant impacts on liver function and hematological parameters when administered at high doses. The findings emphasized the need for further research into its safety profile and potential health risks associated with exposure.

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that this compound could inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, suggesting its relevance in pharmacological studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoroaniline | CHFN | Fluorine at the meta position; less steric hindrance. |

| 4-Fluoroaniline | CHFN | Fluorine at the para position; different reactivity. |

| 2-Methyl-4-fluoroaniline | CHFN | Methyl group at the 2-position; similar reactivity but different properties due to position change. |

| 3-Methyl-2-fluoroaniline | CHFN | Methyl group at the 3-position; alters electronic properties significantly. |

The distinct arrangement of substituents in this compound influences its reactivity and biological activity compared to these similar compounds.

Applications in Pharmaceutical Research

In pharmaceutical contexts, this compound serves as an intermediate for synthesizing various biologically active compounds. Its role in studying fluorine substitution effects helps elucidate structure-activity relationships (SAR), guiding the design of more potent drugs.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Fluoro-5-methylaniline, and how do reaction conditions influence purity?

Answer:

The synthesis of this compound typically involves:

- Reduction of nitro precursors : For example, catalytic hydrogenation of 2-Fluoro-5-nitrotoluene using palladium on carbon under H₂ pressure .

- Nucleophilic aromatic substitution : Fluorination of 5-methyl-2-nitroaniline using KF or HF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Critical factors for purity include reaction time (over-reduction may degrade the amine) and solvent selection (DMF may introduce impurities if not rigorously dried). Post-synthesis purification via recrystallization in methanol or isopropanol (solubility: + in methanol ) enhances purity to >97% .

Q. Basic: What standardized methods are used to characterize this compound, and how are key parameters validated?

Answer:

Validation involves cross-referencing with CAS RN 21717-96-4 and comparing spectral data to structurally similar fluorinated anilines (e.g., 4-Fluoro-2-methylaniline ).

Q. Advanced: How can contradictions in ¹⁹F NMR chemical shifts of this compound derivatives be resolved?

Answer:

Fluorine’s electronegativity and substituent positioning cause variable ¹⁹F NMR shifts. For example:

- Electron-withdrawing groups (e.g., NO₂ in 2-Fluoro-5-nitroaniline ) deshield fluorine, shifting δ upfield.

- Steric effects from ortho-methyl groups may alter ring planarity, affecting resonance.

To resolve discrepancies:

Compare shifts with calculated DFT models (B3LYP/6-311+G(d,p) basis set).

Use 2D NMR (COSY, NOESY) to confirm substituent orientation .

Q. Advanced: How does the methyl group in this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Answer:

The methyl group acts as an electron-donating group (EDG), activating the ring toward EAS at the para position relative to fluorine. Key observations:

- Nitration : Yields 2-Fluoro-5-methyl-3-nitroaniline as the major product (H₂SO₄/HNO₃, 0–5°C) due to steric hindrance at the ortho position .

- Sulfonation : Requires fuming H₂SO₄ to form 2-Fluoro-5-methyl-4-sulfonaniline .

Controlled reaction temperatures (<10°C) minimize polysubstitution .

Q. Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:

It serves as a precursor for:

- Pharmaceutical intermediates : Coupling with pyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ) to form kinase inhibitors.

- Agrochemicals : Diazotization followed by Ullmann coupling with chlorinated aromatics yields herbicidal compounds .

Methodological tip: Use Pd(OAc)₂/Xantphos catalysts for cross-couplings to enhance regioselectivity .

Q. Advanced: How can thermal stability issues during storage or reactions involving this compound be mitigated?

Answer:

Decomposition above 150°C generates toxic fumes (e.g., HF). Mitigation strategies:

- Storage : Keep at 0–6°C in amber vials under nitrogen .

- Reaction design : Use low-temperature methods (e.g., Schlenk techniques) for exothermic reactions .

Thermogravimetric analysis (TGA) shows 5% mass loss at 120°C, indicating degradation onset .

Q. Advanced: What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Answer:

Common impurities include:

- Unreacted precursors : 2-Fluoro-5-nitrotoluene (detected via GC-MS at m/z 155).

- Oxidation byproducts : 2-Fluoro-5-methylnitrobenzene (HPLC retention time: 10.5 min).

Solutions: - SPE cleanup : Use C18 cartridges to isolate the analyte from polar impurities .

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity for sub-ppm detection .

Properties

IUPAC Name |

2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMXZNVAJNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294557 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-84-6 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 452-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.